(4aR,7S,8R,8aR)-5-benzyl-2,2-dimethylhexahydro-4H-[1,3]dioxino[5,4-b]pyridine-7,8-diol
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Description
(4aR,7S,8R,8aR)-5-benzyl-2,2-dimethylhexahydro-4H-[1,3]dioxino[5,4-b]pyridine-7,8-diol is a useful research compound. Its molecular formula is C16H23NO4 and its molecular weight is 293.363. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Molecular Structure Analysis : Studies have been conducted on the synthesis and molecular structure of related compounds. For instance, Bueno et al. (1999) explored the synthesis and electrochemical properties of methyl- and methoxy-substituted di[1,4]benzodithiio[2,3-b:2,3-e]pyridines (Bueno et al., 1999).
Synthesis of Derivatives for Various Applications : Guleli et al. (2019) described an efficient method for synthesizing derivatives of 3,4-dimethylisoxazolo[5,4-b]pyridine-5-carboxamide, potentially useful in various applications (Guleli et al., 2019).
Chemical Reactions and Product Formation : Various studies have focused on the reactions of similar compounds to produce new derivatives with potential applications. For instance, Gasparyan et al. (2016) investigated the synthesis of pyrimido[5,4-e]pyrrolo[1,2-c]pyrimidine-1,3(2H,4H)-diones (Gasparyan et al., 2016).
Potential Antimicrobial Agents : Some derivatives of similar compounds have been synthesized for their potential antimicrobial properties. Bayomi et al. (1991) synthesized 1-benzyl-7-alkyl-2,3-dimethyl-4-oxopyrrolo[2,3-b]pyridine-5-carboxylic acids and evaluated their antimicrobial activity (Bayomi et al., 1991).
Synthesis of Novel Derivatives for Specific Applications : Researchers like Hassaneen et al. (2012) have synthesized new derivatives of heterocyclic compounds containing pyridine, pyrimidine, and triazole, which could have specific applications (Hassaneen et al., 2012).
Properties
IUPAC Name |
(4aR,7S,8R,8aR)-5-benzyl-2,2-dimethyl-4,4a,6,7,8,8a-hexahydro-[1,3]dioxino[5,4-b]pyridine-7,8-diol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4/c1-16(2)20-10-12-15(21-16)14(19)13(18)9-17(12)8-11-6-4-3-5-7-11/h3-7,12-15,18-19H,8-10H2,1-2H3/t12-,13+,14-,15-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYKBMXAJKFDZFP-LXTVHRRPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC2C(O1)C(C(CN2CC3=CC=CC=C3)O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OC[C@@H]2[C@@H](O1)[C@@H]([C@H](CN2CC3=CC=CC=C3)O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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